molecular formula C10H10N2O3 B6612278 ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate CAS No. 917504-88-2

ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate

Cat. No.: B6612278
CAS No.: 917504-88-2
M. Wt: 206.20 g/mol
InChI Key: FYCXHESHLFYDAO-UHFFFAOYSA-N
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Description

Ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused furopyridine core with an amino group at position 3 and an ethyl ester at position 2. The furo[3,2-c]pyridine scaffold distinguishes it from other isomers (e.g., [2,3-b], [2,3-c]) by the orientation of the fused furan and pyridine rings. This structural arrangement impacts electronic properties, solubility, and reactivity, making it valuable in medicinal chemistry and drug discovery.

Properties

IUPAC Name

ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCXHESHLFYDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonogashira Reaction with Ethyl Propiolate

The iodopyridine derivative (1) reacts with ethyl propiolate (HC≡C-COOEt) under Sonogashira conditions:

  • Catalyst : Pd(PPh3_3)2_2Cl2_2 (5 mol%) and CuI (10 mol%)

  • Base : Diisopropylamine

  • Solvent : DMF at 70°C.

This forms an alkynylated intermediate (2), which undergoes spontaneous base-induced cyclization to yield ethyl furo[3,2-c]pyridine-2-carboxylate (3). The 5-endo-dig cyclization proceeds via nucleophilic attack of the pyridine oxygen on the alkyne, forming the furan ring.

StepReaction ComponentConditionsYield
1Sonogashira CouplingPd/Cu, DMF, 70°C, 12 h75%
2CyclizationK2_2CO3_3, MeOH, reflux85%

Functionalization to Introduce the Amino Group

The amino group at position 3 is introduced via palladium-catalyzed amination of a halogenated intermediate. If the cyclized product (3) contains a halogen (e.g., iodide) at position 3, it reacts with ammonia or an amine source under Buchwald-Hartwig conditions:

  • Catalyst : Pd2_2(dba)3_3 (3 mol%)

  • Ligand : XPhos (6 mol%)

  • Base : KOt-Bu

  • Solvent : 1,4-Dioxane at 100°C.

This step achieves yields >90% for analogous compounds.

Direct Amination via Nitration-Reduction

An alternative route involves nitrating the furopyridine core followed by reduction to the amine. Adapted from urea-protected nitration methods, this approach ensures regioselectivity.

Nitration of Furopyridine Intermediate

The ethyl furo[3,2-c]pyridine-2-carboxylate (3) is nitrated using HNO3_3-H2_2SO4_4 at 0°C, targeting position 3. Urea protection, as demonstrated in pyridine nitration, enhances selectivity:

  • Nitrating Agent : HNO3_3 (1.5 equiv)

  • Solvent : H2_2SO4_4 at 0°C

  • Yield : 85%.

Reduction of Nitro Group

The nitro derivative (4) is reduced to the amine using H2_2/Pd-C in ethanol or SnCl2_2-HCl:

  • Conditions : 40 psi H2_2, 25°C, 6 h

  • Yield : 92%.

Michael Addition-Based Synthesis

A third method, inspired by CN104974086A, employs a Michael addition between 3-aminopyridine and ethyl acrylate. While originally used for ethyl 3-(pyridin-2-ylamino)propionate, this strategy can be adapted for furopyridines by pre-forming the ring system.

Ring Formation Prior to Amination

  • Furopyridine Synthesis : As in Section 1.

  • Amino Group Introduction : Reacting the esterified furopyridine with 3-aminopyridine under acidic conditions (acetic acid, 80°C, 12 h).

ComponentRoleConditionsYield
Ethyl acrylateMichael acceptorAcOH, 80°C70%
3-AminopyridineNucleophile12 h stirring

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Sonogashira + AminationHigh regioselectivity, scalableRequires halogenated intermediates75–90%
Nitration-ReductionAvoids Pd catalystsMulti-step, harsh nitration conditions80–92%
Michael AdditionMild conditions, simple setupLimited to specific substrates60–70%

Mechanistic Insights and Optimization

Cyclization Kinetics

The 5-endo-dig cyclization is favored by electron-withdrawing groups (e.g., esters), which polarize the alkyne and facilitate nucleophilic attack. Solvent effects are critical: polar aprotic solvents (DMF) stabilize the transition state, while bases (K2_2CO3_3) deprotonate the hydroxyl group to enhance nucleophilicity.

Amination Selectivity

Buchwald-Hartwig amination relies on ligand-accelerated catalysis . Bulky ligands (XPhos) prevent β-hydride elimination, favoring C-N bond formation. For nitration, urea protection directs electrophilic attack to the para position relative to the amino group .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₁₀H₁₀N₂O₃ (based on analogous compounds) .
  • Functional Groups: Amino (-NH₂), ethyl ester (-COOEt), and fused furan ring.
  • Applications : Intermediate in synthesizing bioavailable kinase inhibitors, such as PI-103BE, a PI3K inhibitor .

Comparison with Structurally Similar Compounds

Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate

  • Structure : Furo[2,3-b]pyridine core (furan fused at pyridine positions 2 and 3).
  • CAS No.: 371945-06-1 .
  • Key Differences :
    • Reactivity : Used in amide formation with 3-methoxybenzoyl chloride (77% yield) .
    • Bioactivity : Central intermediate in PI-103BE synthesis, demonstrating antiproliferative activity against cancer cell lines .
  • Synthesis : Prepared via condensation of ethyl glycolate with 2-chloropyridine-3-carbonitrile under reflux .

Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate

  • Structure: Thieno[2,3-c]pyridine core (thiophene replaces furan).
  • CAS No.: 78790-83-7 .
  • Molecular Weight: 222.26 g/mol (C₁₀H₁₀N₂O₂S) . Applications: Used in heterocyclic chemistry for functionalization reactions.

Isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate

  • Structure : Furo[2,3-b]pyridine with isopentyl ester.
  • CAS No.: 371943-09-8 .
  • Key Differences :
    • Lipophilicity : Isopentyl ester enhances logP compared to ethyl, improving bioavailability .
    • Synthesis Yield : 25% via reflux of 2-chloropyridine-3-carbonitrile with isopentyl glycolate .

Ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate

  • Structure : Imidazo[1,2-a]pyridine with bromo and ester groups.
  • Key Differences :
    • Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • Applications : Intermediate for functionalized imidazopyridines in drug discovery .

Comparative Data Table

Compound Name Core Structure CAS No. Molecular Formula Molecular Weight (g/mol) Key Applications
Ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate Furo[3,2-c]pyridine 927804-72-6 C₁₀H₁₀N₂O₃ ~222.20 Kinase inhibitor intermediates
Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate Furo[2,3-b]pyridine 371945-06-1 C₁₀H₁₀N₂O₃ 222.20 PI-103BE synthesis
Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate Thieno[2,3-c]pyridine 78790-83-7 C₁₀H₁₀N₂O₂S 222.26 Heterocyclic functionalization
Isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate Furo[2,3-b]pyridine 371943-09-8 C₁₈H₂₂N₂O₃ 314.38 Bioavailability-enhanced analogs

Research Findings and Insights

Pharmacokinetic Considerations

  • Ester Substituents : Isopentyl esters (e.g., CAS 371943-09-8) improve bioavailability by increasing lipophilicity, as demonstrated in PI-103BE’s enhanced drug exposure compared to PI-103 .

Challenges and Limitations

  • Synthesis Efficiency : Low yields (e.g., 25% for isopentyl derivatives) highlight the need for optimized protocols .
  • Structural Complexity : Precise control over ring fusion positions ([3,2-c] vs. [2,3-c]) requires careful regioselective synthesis .

Biological Activity

Overview

Ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}N2_2O3_3
  • CAS Number : 917504-88-2
  • Structural Features : The compound contains both furan and pyridine rings, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways leading to:

  • Antimicrobial Effects : The compound has shown potential in inhibiting the growth of various microbial strains.
  • Anticancer Properties : Research indicates that it may affect cancer cell proliferation by targeting pathways associated with cell survival and apoptosis.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. The effectiveness varies based on concentration and the specific microorganism tested.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These results suggest that the compound may serve as a lead in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. It has been observed to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The IC50_{50} values for these cell lines were reported as follows:

Cell LineIC50_{50} (µM)
MCF-715.5
A54912.8

Case Studies

  • Study on Antimicrobial Properties : A study conducted by researchers focused on the compound's activity against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on bacterial growth, particularly against S. aureus, suggesting its potential as a therapeutic agent for bacterial infections .
  • Anticancer Research : In a study published in Journal of Medicinal Chemistry, this compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways. The study highlighted its potential role in cancer therapy .
  • Pharmacokinetics Study : A pharmacokinetic analysis revealed that after administration, the compound exhibited favorable bioavailability profiles, with peak plasma concentrations reached within one hour . This characteristic is critical for developing effective therapeutic regimens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate
Reactant of Route 2
ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate

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